

A Comparative Guide to Computational and Experimental Data for Tetraphenyldibenzoperiflanthene (DBP)

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Compound of Interest

Compound Name: Tetraphenyldibenzoperiflanthene

Cat. No.: B168462

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This guide provides a comprehensive comparison of computational and experimental data for **tetraphenyldibenzoperiflanthene** (DBP), a promising organic semiconductor. DBP, with the chemical formula $C_{64}H_{36}$, is noted for its applications in organic electronics, including organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the interplay between theoretical predictions and experimental observations.

Data Presentation: A Comparative Analysis

The following tables summarize the key computational and experimental data for DBP, focusing on its electronic and vibrational properties.

Table 1: Comparison of Theoretical and Experimental Electronic Excitation Energies

Parameter	Computational Value (Method)	Experimental Value	Reference
First Electronic Excitation Energy	2.44 eV (tuned-CAM-B3LYP)	2.2437 eV (in Ne matrix)	[1]
First Electronic Excitation Energy	2.47 eV (CC2/def2-TZVP)	2.2651 eV (estimated for free molecule)	[1]
First Electronic Excitation Energy	2.34 eV (ZINDO/S)	[1]	

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies

Vibrational Mode	Computational Value (cm ⁻¹) (B3LYP/6-31+G(d,p))	Experimental Value (cm ⁻¹) (IR Spectroscopy)	Reference
au	741	741	[2]
b1u	804	804	[2]
b2u	1446	1445	[2]
b3u	1595	1595	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of DBP are crucial for reproducible research. While a specific, step-by-step synthesis protocol for **tetraphenyldibenzoperiflanthene** is not readily available in the public domain, the general approach for synthesizing such polycyclic aromatic hydrocarbons involves multi-step organic synthesis. The final product is typically purified by techniques like temperature gradient sublimation to achieve the high purity required for electronic applications.

Characterization of DBP involves a suite of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

- **Mass Spectrometry:** To verify the molecular weight.
- **Infrared (IR) Spectroscopy:** To identify characteristic vibrational modes of the molecule. Grains of DBP are typically embedded in polyethylene or CsI pellets for these measurements.^[1]
- **UV/vis Absorption Spectroscopy:** To determine the electronic transition energies. For these measurements, DBP molecules can be isolated in rare-gas matrices to minimize intermolecular interactions.^[1]
- **High-Resolution Electron Energy Loss Spectroscopy (HREELS):** To study the vibrational modes of DBP molecules deposited on surfaces, providing insights into molecule-substrate interactions.^[1]

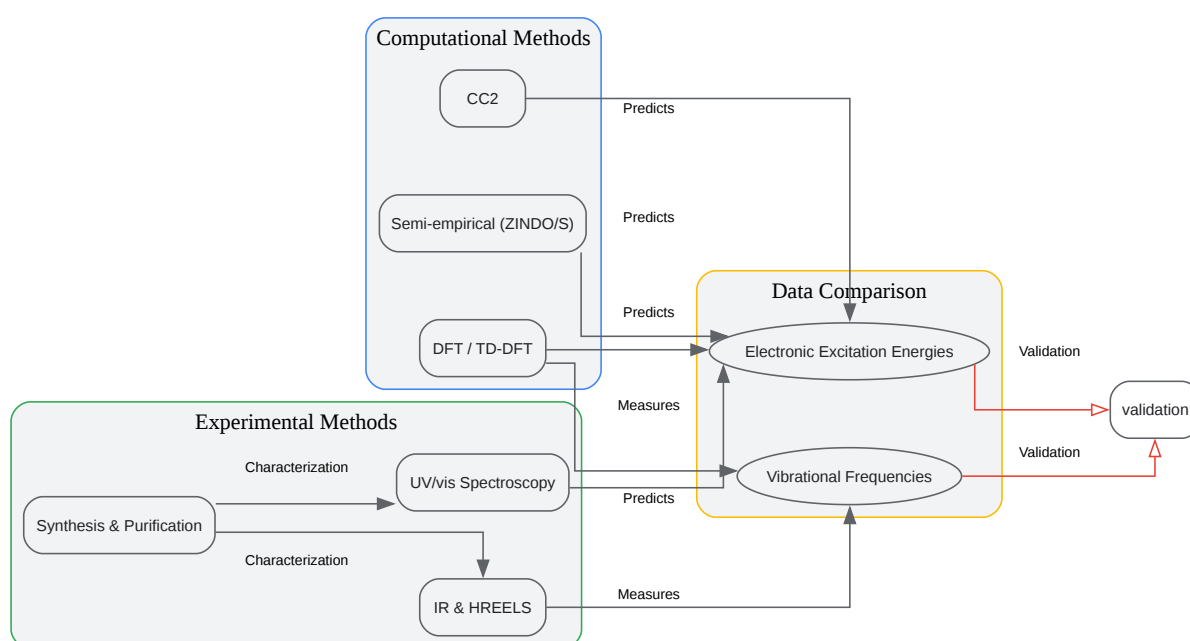
Computational Methodologies

A variety of computational methods are employed to model the properties of DBP and compare them with experimental data.

- **Density Functional Theory (DFT):** This is a widely used method to calculate the electronic structure and vibrational modes of DBP in its ground state. The B3LYP functional with a 6-31+G(d,p) basis set has been shown to provide good agreement with experimental vibrational frequencies.^[2]
- **Time-Dependent Density Functional Theory (TD-DFT):** This method is used to calculate the electronic excitation energies and simulate UV/vis absorption spectra. The choice of the functional, such as tuned-CAM-B3LYP, has been shown to be critical for obtaining results that are in good agreement with experimental data.^[1]
- **Coupled Cluster (CC2):** This is a higher-level ab initio method that provides more accurate excitation energies compared to TD-DFT and can be used as a benchmark for DFT functionals.^[1]
- **Semi-empirical Methods (ZINDO/S):** These methods offer a computationally less expensive alternative for calculating electronic spectra, though they are generally less accurate than ab initio and DFT methods.^[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing computational and experimental data for **tetraphenyldibenzoperiflanthene**.



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Caption: Workflow for comparing computational and experimental data for DBP.

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